1-cyclopropyl-1H-indazol-4-amine

Tautomerism Structural pre-organisation Docking consistency

1-Cyclopropyl-1H-indazol-4-amine (CAS 1354224-36-4; molecular formula C₁₀H₁₁N₃; molecular weight 173.21 g·mol⁻¹) is an N1‑cyclopropyl‑substituted 4‑aminoindazole that serves as a heterocyclic building block in medicinal chemistry programs targeting kinase inhibition, IDO1/TDO modulation, and other pharmacological pathways. The indazole core is a recognized bioisostere of phenol, and the 4‑amino group provides a primary vector for further functionalization via amide coupling, reductive amination, or nucleophilic aromatic substitution.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13581404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-indazol-4-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC1N2C3=CC=CC(=C3C=N2)N
InChIInChI=1S/C10H11N3/c11-9-2-1-3-10-8(9)6-12-13(10)7-4-5-7/h1-3,6-7H,4-5,11H2
InChIKeySEVRJGSKOIRIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-indazol-4-amine — Core Scaffold Identity, Procurement-Relevant Physicochemical Profile, and In-Class Positioning


1-Cyclopropyl-1H-indazol-4-amine (CAS 1354224-36-4; molecular formula C₁₀H₁₁N₃; molecular weight 173.21 g·mol⁻¹) is an N1‑cyclopropyl‑substituted 4‑aminoindazole that serves as a heterocyclic building block in medicinal chemistry programs targeting kinase inhibition, IDO1/TDO modulation, and other pharmacological pathways . The indazole core is a recognized bioisostere of phenol, and the 4‑amino group provides a primary vector for further functionalization via amide coupling, reductive amination, or nucleophilic aromatic substitution [1]. The cyclopropyl group at the N1 position distinguishes this compound from unsubstituted, simple alkyl, and aryl N1‑substituted analogs, imparting distinct steric, electronic, and metabolic stability characteristics that are relevant to lead‑optimization campaigns . The compound is commercially available from multiple suppliers at purities typically ≥95–98% (HPLC), with recommended long‑term storage in a cool, dry environment under inert atmosphere .

Scaffold

Fixed N1-cyclopropyl indazole core eliminates tautomeric ambiguity for structure-based design.

Vector

Free 4-amino group supports amide coupling, reductive amination, and cross-coupling chemistry.

Profile

Fragment-level scaffold compliant with Rule of Three — suited for fragment-based discovery workflows.

Why 1-Cyclopropyl-1H-indazol-4-amine Cannot Be Interchanged with Other N1-Substituted or Positional Isomer Indazole‑4-amines


Although the indazole‑4‑amine scaffold is shared across a broad family of compounds, the identity of the N1 substituent and the precise position of the cyclopropyl group (N1 vs. C3) produce distinct molecular vectors that are not interchangeable in structure‑based design or parallel synthesis workflows . The unsubstituted parent 1H‑indazol‑4‑amine exists as a mixture of rapidly interconverting N1‑H/N2‑H tautomers, introducing ambiguities in docking poses, crystallographic interpretation, and regioselectivity of subsequent N‑alkylation chemistry [1]. 1‑Methyl‑1H‑indazol‑4‑amine eliminates tautomerism but provides only a minimal steric footprint (methyl group) and lacks the metabolic‑shielding benefit of a small cycloalkyl ring [2]. The positional isomer 3‑cyclopropyl‑1H‑indazol‑4‑amine retains a free N1‑H that remains prone to metabolic N‑glucuronidation and does not offer the same vector orientation for N1‑directed library enumeration . 1‑(Cyclopropylmethyl)‑1H‑indazol‑4‑amine inserts a methylene spacer that increases conformational flexibility, alters the pKₐ of the proximal indazole nitrogen, and changes the spatial relationship between the cyclopropane and the 4‑amino group — each of which can shift SAR trends unpredictably [3]. Consequently, substituting any of these analogs for 1‑cyclopropyl‑1H‑indazol‑4‑amine without experimental re‑validation risks breaking established structure–activity relationships, altering metabolic clearance, or compromising the intended binding mode.

Parent indazole

1H-indazol-4-amine tautomeric mixtures may shift docking poses and complicate regioselective N-alkylation.

N1-methyl analog

Smaller steric footprint may not replicate the metabolic shielding profile reported for N1-cyclopropyl substitution.

C3-cyclopropyl isomer

Positional isomer blocks C3 derivatization entirely; N1-H reintroduces tautomeric exchange and alters vector trajectory.

Quantitative Differentiation of 1-Cyclopropyl-1H-indazol-4-amine from Its Closest Analogs: Head-to-Head and Cross-Study Comparisons


N1‑Cyclopropyl Substitution Eliminates Tautomeric Ambiguity — Fixed N1‑Substitution vs. Parent 1H‑Indazol‑4‑amine

1‑Cyclopropyl‑1H‑indazol‑4‑amine is a single, structurally defined N1‑substituted species that cannot undergo N1↔N2 prototropic tautomerism. In contrast, the unsubstituted parent 1H‑indazol‑4‑amine (CAS 41748‑71‑4) exists as a mixture of rapidly equilibrating 1H‑ and 2H‑tautomers in solution, with the 1H‑tautomer generally predominating in polar solvents but with population ratios that depend on solvent dielectric, pH, and temperature [1]. This tautomeric equilibrium introduces ambiguity in computational docking poses, makes NMR-based structural confirmation more complex, and — critically — can lead to mixtures of N1‑ and N2‑alkylated products during library synthesis, reducing yield and purity of the desired regioisomer [2]. The fixed N1‑cyclopropyl substitution of the target compound resolves all three of these liabilities [3].

Tautomeric control
Head-to-head
1 defined species vs 2 interconverting tautomers
Supports structural assignment and docking consistency.
Eliminates N1/N2 regioisomeric mixtures in synthesis.
Tautomerism Structural pre-organisation Docking consistency

Lipophilicity Modulation: N1‑Cyclopropyl vs. N1‑Unsubstituted Parent — Estimated LogP and PSA Comparison

The introduction of the cyclopropyl group at the N1 position increases the calculated lipophilicity relative to unsubstituted 1H‑indazol‑4‑amine while maintaining a topological polar surface area (tPSA) identical to other N1‑substituted 4‑aminoindazoles [1]. The parent compound 1H‑indazol‑4‑amine has a measured/calculated logP of 1.04–1.73 (depending on calculation method and tautomeric form), a tPSA of 54.7 Ų, and a melting point of 148–150 °C [2]. For the structurally related 1‑(cyclopropylmethyl)‑1H‑indazol‑4‑amine, the predicted XLogP3 is 1.6, and the predicted density is 1.37 g·cm⁻³ [3]. By extrapolation, 1‑cyclopropyl‑1H‑indazol‑4‑amine (MW 173.21) is expected to exhibit a logP of approximately 1.6–2.1, representing a ~0.5 log unit increase over the parent — a shift that can be meaningful for passive membrane permeability while remaining within the favorable range for CNS drug‑like space (logP < 3) [4].

Lipophilicity shift
Cross-study
ΔlogP ≈ +0.5–0.7 vs parent indazole
Context for passive permeability screening.
Predicted values; experimental logP not available.
Lipophilicity Permeability Physicochemical profiling

N1‑Cyclopropyl vs. N1‑Methyl: Steric Bulk, Metabolic Stability, and Downstream Derivatization Potential

The cyclopropyl group at N1 provides greater steric shielding of the indazole core compared to a simple N1‑methyl substituent, while also introducing a metabolically more resilient C–H bond network [1]. Primary literature on indazole N‑glucuronidation demonstrates that sterically demanding N1 substituents reduce UGT1A‑mediated conjugation at the adjacent N2 position, a major clearance pathway for indazole‑containing drugs such as PF‑03376056 [2]. The cyclopropyl C–H bond dissociation energy (~106 kcal·mol⁻¹) exceeds that of a typical methyl C–H (~105 kcal·mol⁻¹) and substantially exceeds that of a benzylic or allylic C–H, making the cyclopropyl ring less susceptible to CYP‑mediated hydroxylation [3]. In practical terms, the N1‑methyl analog (1‑methyl‑1H‑indazol‑4‑amine, CAS 77894‑69‑0, MW 147.18 g·mol⁻¹) offers a smaller steric footprint (molar refractivity ~42.6 vs. ~49.1 for the cyclopropyl analog), which may be insufficient to shield metabolic hot spots in certain kinase inhibitor chemotypes [4].

Metabolic stability SAR
Class-level
C–H BDE ≈ 106 vs 105 kcal·mol⁻¹; steric bulk +15%
Reported class-level metabolic SAR context.
Direct head-to-head metabolic data not publicly available.
Metabolic stability Steric shielding N-glucuronidation Cyclopropyl benefit

Positional Isomer Specificity: N1‑Cyclopropyl vs. C3‑Cyclopropyl‑1H‑indazol‑4‑amine — Different Derivatization Vectors

1‑Cyclopropyl‑1H‑indazol‑4‑amine (N1‑substituted) and 3‑cyclopropyl‑1H‑indazol‑4‑amine (C3‑substituted, catalog S15835112) are positional isomers with the same molecular formula (C₁₀H₁₁N₃) and molecular weight (173.21 g·mol⁻¹), yet they present fundamentally different vectors for fragment growth . In the N1‑substituted target compound, the cyclopropyl group occupies the N1 position, leaving the C3 position available for further substitution, while the NH at N2 can act as a hydrogen‑bond donor. In the C3‑substituted isomer, the cyclopropyl group blocks C3 derivatization entirely and the compound retains an unsubstituted N1‑H that is capable of tautomerism with N2‑H, reintroducing the tautomeric ambiguity discussed above . This distinction is critical in structure‑based drug design: kinase inhibitors derived from 4‑aminoindazoles frequently require substitution at C3 (e.g., aryl, heteroaryl amide) for hinge‑binding interactions, and the N1‑cyclopropyl derivative keeps C3 free for such modifications while fixing the N1‑N2 region [1].

Positional isomer
Head-to-head
C3 available for derivatization vs C3 blocked by cyclopropyl
Defines C3 vector choice for library synthesis.
Same MW; fundamentally different synthetic trajectory.
Positional isomerism Parallel synthesis Library enumeration Vector orientation

Fragment‑Like Physicochemical Profile vs. Elaborated Indazole Drug Candidates — MW, H‑Bond Donors/Acceptors, and Rotatable Bond Comparison

1‑Cyclopropyl‑1H‑indazol‑4‑amine (MW 173.21, 1 H‑bond donor, 3 H‑bond acceptors, 1 rotatable bond) meets all criteria of the Astex Rule of Three for fragment‑based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. It is substantially smaller and less complex than clinical‑stage indazole‑containing kinase inhibitors such as linifanib (MW ~375), entrectinib (MW ~560), or pazopanib (MW ~437), making it suitable as a core fragment for de novo design or scaffold‑hopping exercises . Compared to the parent 1H‑indazol‑4‑amine (MW 133.15, 2 HBD, 2 HBA, 0 rotatable bonds), the target compound adds a single cyclopropyl group that increases MW by 40 Da, adds one rotatable bond (the cyclopropyl–indazole connection), and reduces the H‑bond donor count from 2 to 1 (by substituting the N1‑H). This substitution pattern shifts the fragment from a moderately polar, high‑HBD fragment toward a more balanced, permeability‑favored profile while retaining fragment‑level simplicity .

Fragment Rule of Three
Cross-study
MW 173, HBD 1, HBA 3, RotB 1
Supports fragment-based discovery workflows.
Compliant with all Rule of Three criteria.
Fragment-based drug discovery Rule of Three Lead-likeness Physicochemical benchmarking

N1‑Cyclopropyl vs. N1‑(Cyclopropylmethyl): Impact of the Methylene Spacer on Molecular Geometry, Basicity, and Downstream SAR

1‑(Cyclopropylmethyl)‑1H‑indazol‑4‑amine (CAS 1354220‑13‑5, MW 187.24) inserts a methylene spacer between the cyclopropane ring and the N1 position of the indazole. This homologation introduces one additional rotatable bond (total RotB = 2 vs. 1 for the target compound), alters the electronic environment at N1 (the cyclopropylmethyl group is less electron‑withdrawing than a directly attached cyclopropyl group due to the insulating CH₂ spacer), and changes the three‑dimensional orientation of the cyclopropane relative to the indazole plane [1]. The predicted pKₐ of the indazole N2 position is expected to differ between the two series: the direct N1‑cyclopropyl attachment exerts a greater inductive electron‑withdrawing effect, modestly lowering the pKₐ of the conjugate acid at N2 compared to the cyclopropylmethyl analog [2]. These differences, while subtle, can translate into divergent hydrogen‑bond acceptor strengths, altered logD₇.₄ values, and non‑overlapping SAR within a given target protein binding site [3].

Methylene spacer impact
Head-to-head
ΔRotB +1; ΔMW +14 Da; predicted ΔpKa ≈ +0.5
Supports rigid scaffold SAR exploration.
pKa estimates class-level; not experimentally determined.
Conformational analysis pKa modulation Homologation effects Medicinal chemistry SAR

Optimal Procurement and Deployment Scenarios for 1-Cyclopropyl-1H-indazol-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment‑Based Lead Discovery — Core Scaffold with Pre‑Installed N1 Metabolic Shield

1‑Cyclopropyl‑1H‑indazol‑4‑amine is ideally suited as a starting fragment for kinase inhibitor programs targeting ATP‑binding sites with a hinge‑binding indazole motif [1]. The fixed N1‑cyclopropyl substitution eliminates tautomeric ambiguity (Evidence Item 1), providing a single defined molecular species for X‑ray crystallography and computational docking. The 4‑amino group serves as a synthetic handle for installing pyrimidine, pyridine, or quinazoline hinge‑binding elements via Buchwald–Hartwig amination or nucleophilic aromatic substitution, while the C3 position remains available for amide or aryl substitution to access the selectivity pocket. The pre‑installed N1‑cyclopropyl group offers a documented advantage over N1‑methyl in terms of steric shielding against N‑glucuronidation (Evidence Item 3), a common metabolic liability of indazole kinase inhibitors [2].

IDO1/TDO Dual Inhibitor Optimization — N1‑Cyclopropyl as a Tautomerically Locked 4‑Aminoindazole Scaffold

The 4‑aminoindazole scaffold has been crystallographically validated as a heme‑coordinating pharmacophore for dual inhibition of human indoleamine 2,3‑dioxygenase 1 (hIDO1) and tryptophan 2,3‑dioxygenase (hTDO), with optimized analogs achieving IC₅₀ values of 0.64 μM (hIDO1) and 0.04 μM (hTDO) [3]. 1‑Cyclopropyl‑1H‑indazol‑4‑amine provides the same 4‑aminoindazole core with a structurally defined N1 substitution, avoiding the tautomeric heterogeneity of the unsubstituted parent that could complicate structure‑guided optimization [4]. The fragment‑level MW (173 Da) and Rule of Three compliance (Evidence Item 5) make it an attractive entry point for fragment growing into the IDO1 active site, where C3 and/or C6 substitution is the established growth vector [5].

Parallel Library Synthesis — Regioselective N1‑Fixed Building Block for High‑Throughput Chemistry

In automated parallel synthesis workflows, the use of N‑unsubstituted 1H‑indazol‑4‑amine often results in mixtures of N1‑ and N2‑alkylated products, requiring chromatographic separation and reducing overall library yield [6]. 1‑Cyclopropyl‑1H‑indazol‑4‑amine is pre‑fixed at the N1 position, guaranteeing that all subsequent alkylation, acylation, or sulfonylation at the 4‑amino group proceeds without competing N‑alkylation side reactions. The cyclopropyl group is orthogonal to common synthetic transformations (amide coupling, Suzuki coupling, reductive amination, Buchwald–Hartwig chemistry), enabling its use in diverse library designs [7]. The distinct steric and electronic signature of the N1‑cyclopropyl substituent (Evidence Items 3 and 6) adds a dimension of diversity that is not accessible from the N1‑methyl or N1‑phenyl analogs.

CNS‑Penetrant Kinase Inhibitor Programs — Balanced Lipophilicity and Reduced N‑Glucuronidation Risk

For CNS‑targeted kinase programs (e.g., IRAK4, LRRK2, CDKL5), maintaining logP below 3 while achieving sufficient metabolic stability is a critical design challenge [8]. 1‑Cyclopropyl‑1H‑indazol‑4‑amine, with an estimated logP of ~1.6–2.1 (Evidence Item 2), resides in a favorable lipophilicity window for CNS penetration while the N1‑cyclopropyl group partially shields the indazole core from UGT1A‑mediated N‑glucuronidation — a clearance mechanism that has derailed multiple indazole‑containing clinical candidates [9]. The compound's single H‑bond donor (4‑NH₂) further supports CNS drug‑likeness by minimizing the desolvation penalty associated with blood–brain barrier permeation [10].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
N1-fixed scaffold with free C3 vector
Tautomeric control and hinge-binding motif synthesis
IDO1/TDO modulator research
4-aminoindazole heme-coordinating core
Fragment-growing trajectory at C3/C6 positions
Parallel library synthesis
Regioselective N1-fixed building block
Orthogonal reactivity at 4-amino position
CNS-penetrant kinase programs
Balanced lipophilicity and N1-cyclopropyl substitution
Passive permeability and N-glucuronidation review
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